molecular formula C12H11FN2O2 B13668145 Ethyl 2-amino-5-fluoroquinoline-3-carboxylate

Ethyl 2-amino-5-fluoroquinoline-3-carboxylate

Cat. No.: B13668145
M. Wt: 234.23 g/mol
InChI Key: YURYQYHQWOITQC-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-fluoroquinoline-3-carboxylate is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of fluorine in the quinoline ring enhances the compound’s biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-5-fluoroquinoline-3-carboxylate typically involves the reaction of 2-amino-5-fluorobenzonitrile with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a cyclization process to form the quinoline ring .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-fluoroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-amino-5-fluoroquinoline-3-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 2-amino-5-fluoroquinoline-3-carboxylate involves the inhibition of specific enzymes and pathways. For example, it can inhibit bacterial DNA gyrase, an enzyme essential for DNA replication in bacteria, making it a potential antimicrobial agent. In cancer therapy, it may inhibit the phosphorylation process of transcription activators such as STAT3, which plays a crucial role in cancer cell survival and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-amino-5-fluoroquinoline-3-carboxylate is unique due to the presence of both an amino group and a fluorine atom on the quinoline ring. This combination enhances its biological activity and stability compared to other quinoline derivatives. The amino group allows for further functionalization, making it a versatile building block for the synthesis of various bioactive compounds.

Properties

Molecular Formula

C12H11FN2O2

Molecular Weight

234.23 g/mol

IUPAC Name

ethyl 2-amino-5-fluoroquinoline-3-carboxylate

InChI

InChI=1S/C12H11FN2O2/c1-2-17-12(16)8-6-7-9(13)4-3-5-10(7)15-11(8)14/h3-6H,2H2,1H3,(H2,14,15)

InChI Key

YURYQYHQWOITQC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C=CC=C(C2=C1)F)N

Origin of Product

United States

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